

A Guide to Commercial Fumed Silicas for Rheology Control in Scientific Applications

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Fumed **Silicas** for Precise Rheology Modification

Fumed **silica** is a synthetic, amorphous, and colloidal silicon dioxide known for its extremely small primary particle size, large surface area, and branched, chain-like structure.[1] These properties make it a highly effective rheological control agent in a vast array of liquid and semi-solid formulations, including pharmaceuticals, adhesives, coatings, and personal care products.[2][3][4] Its primary functions in these applications are to provide thickening, thixotropy (shear-thinning), and anti-settling/anti-sagging properties.[2][3][5]

This guide offers a comparative overview of prominent commercial fumed **silica** products, detailing their key characteristics and performance attributes based on publicly available data. It also provides standardized experimental protocols for evaluating their rheological performance to aid in the selection of the most suitable agent for your specific research and development needs.

Mechanism of Rheology Control

The rheological effects of fumed **silica** stem from its ability to form a three-dimensional network within a liquid matrix.[2] In non-polar systems, hydrophilic (untreated) fumed **silicas** form this network through hydrogen bonding between the silanol groups on the surface of adjacent particles.[6] When shear is applied, this network is disrupted, leading to a decrease in viscosity (shear-thinning).[2] Upon removal of the shear stress, the network rebuilds, and the viscosity recovers over time, a phenomenon known as thixotropy.[3]

In polar systems, hydrophilic fumed **silica** is less effective as the polar solvent molecules interfere with the inter-particle hydrogen bonding.[6] For these applications, hydrophobic (surface-treated) fumed **silicas** are employed.[6][7] The surface of these **silicas** is modified, for example, with silanes, to replace the hydrophilic silanol groups with hydrophobic groups.[6] The rheology control mechanism in this case is based on weaker van der Waals forces and particle-particle interactions.[6]

Commercial Product Comparison

Several manufacturers offer a range of fumed **silica** grades with varying surface areas, surface treatments, and particle sizes. The primary players in the market include Evonik (AEROSIL®), Cabot Corporation (CAB-O-SIL®), and Wacker Chemie (HDK®).[1] The selection of a particular grade depends on the polarity of the system, the desired level of thickening, and the required thixotropic behavior.

Table 1: Comparison of Commercial Fumed **Silica** Grades for Rheology Control

Product Family	Grade Example	Type	Specific Surface Area (BET, m ² /g)	Primary Application Polarity	Key Performance Characteristics
Evonik AEROSIL®	AEROSIL® 200	Hydrophilic	200	Non-polar to medium polarity	General purpose thickening and thixotropy.[8] [9]
AEROSIL® 380	Hydrophilic	380	Non-polar to medium polarity	High-efficiency thickening due to larger surface area. [6]	
AEROSIL® R 972	Hydrophobic	110	Medium to high polarity	Good thickening and water resistance.	
AEROSIL® R 816	Hydrophobic	190	Polar systems	Shear-thickening behavior has been observed in some systems.[10]	
Cabot CAB-O-SIL®	CAB-O-SIL® M-5	Hydrophilic	200	Non-polar to medium polarity	Provides thickening, thixotropy, and anti-settling.[1][2] [11]

CAB-O-SIL® H-5	Hydrophilic	300	Non-polar to medium polarity	High surface area for significant viscosity increase. [12]	
CAB-O-SIL® TS-720	Hydrophobic	100	Medium to high polarity	Efficient thickening in polar systems like epoxies. [3]	
CAB-O-SIL® TS-610	Partially Hydrophobic	120	Silicone Systems	Provides high yield value and good sag resistance. [3]	
Wacker HDK®	HDK® N20	Hydrophilic	200	Non-polar to medium polarity	General purpose rheology control. [7] [13]
HDK® T30	Hydrophilic	300	Non-polar to medium polarity	High thickening efficiency. [14]	
HDK® H15	Hydrophobic	150	Medium to high polarity	Reinforceme nt and rheology control. [14]	
HDK® H20RH	Hydrophobic	High	Polar systems	Stable thixotropy in polar resins. [15]	

Note: The performance characteristics are based on manufacturer's literature and general trends. Direct comparative experimental data in a single standardized system is not readily

available in the public domain. The specific surface area values are typical and may have a range.

Experimental Protocols for Rheological Evaluation

To objectively compare the performance of different fumed **silicas**, it is crucial to employ standardized experimental protocols. The following methodologies are based on established practices and standards for rheological testing.

Sample Preparation

Consistent sample preparation is paramount for reproducible results.

- Materials:
 - Fumed **silica** grade to be tested.
 - Liquid medium (e.g., solvent, resin, oil).
- Procedure:
 - Dry the fumed **silica** in a vacuum oven at a specified temperature (e.g., 110-120°C) for a set duration (e.g., 12-24 hours) to remove adsorbed moisture.[\[16\]](#)
 - Accurately weigh the desired amount of the liquid medium into a suitable mixing vessel.
 - Gradually add the dried fumed **silica** to the liquid medium while mixing at a low speed to avoid excessive dusting.
 - Increase the mixing speed to achieve high shear. A high-speed disperser (e.g., dissolver or rotor-stator mixer) is recommended to break down agglomerates and ensure proper dispersion.[\[17\]](#) The peripheral velocity of the mixing blade should be sufficient to create a vortex and draw the powder into the liquid.
 - Continue mixing for a predetermined time (e.g., 5-10 minutes) until a homogenous dispersion is achieved.

- Allow the sample to rest for a specified period (e.g., 24 hours) at a controlled temperature to allow for the development of the thixotropic structure before measurement.[18]

Viscosity Measurement (Rotational Rheometry)

This protocol determines the viscosity of the fumed **silica** dispersion as a function of shear rate.

- Equipment:
 - Controlled-stress or controlled-rate rotational rheometer.
 - Cone-and-plate or parallel-plate geometry.[19]
- Procedure (based on ASTM D2196):
 - Equilibrate the rheometer and the sample to the desired test temperature (e.g., 25°C).[19]
 - Load the sample onto the lower plate of the rheometer and bring the upper geometry to the correct gap setting.
 - Allow the sample to rest for a few minutes to allow for temperature and structural equilibration.
 - Perform a pre-shear step at a high shear rate to break down any temporary structure and ensure a consistent starting point.[19]
 - Allow the sample to rest again for a defined period to allow for some structural recovery.
 - Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then back down to the low value.
 - Record the viscosity at different shear rates. The upward and downward curves can be used to assess thixotropy.

Thixotropic Index Measurement

The thixotropic index provides a simple quantitative measure of the shear-thinning behavior.

- Equipment:
 - Rotational viscometer (e.g., Brookfield type).
- Procedure:
 - Equilibrate the sample to the test temperature.
 - Measure the viscosity at a low rotational speed (e.g., 1 rpm).
 - Without stopping the viscometer, increase the speed to a higher value (e.g., 10 rpm) and measure the viscosity.
 - The thixotropic index is calculated as the ratio of the viscosity at the low speed to the viscosity at the high speed.^[3] A higher index indicates a greater degree of shear-thinning.

Sag Resistance Measurement

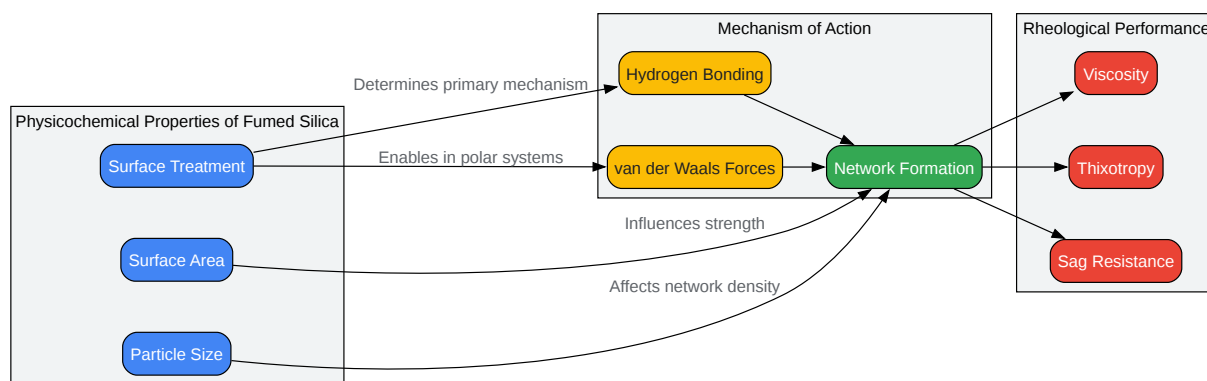
This test evaluates the ability of a formulation to resist flow under gravity on a vertical surface.

- Equipment:
 - Multinotch applicator (sag meter).
 - Test charts or panels.
- Procedure (based on ASTM D4400):^{[20][21]}
 - Place the test chart on a flat, level surface.
 - Position the multinotch applicator at the top of the chart.
 - Apply a generous amount of the sample in front of the applicator.
 - Draw down the applicator at a steady rate to create stripes of varying thicknesses.
 - Immediately hang the chart vertically with the stripes in a horizontal position.

- After a set time, observe the stripes and identify the thickest stripe that has not sagged or dripped. The sag resistance is reported as the thickness of this stripe.

Visualizing the Fumed Silica-Rheology Relationship

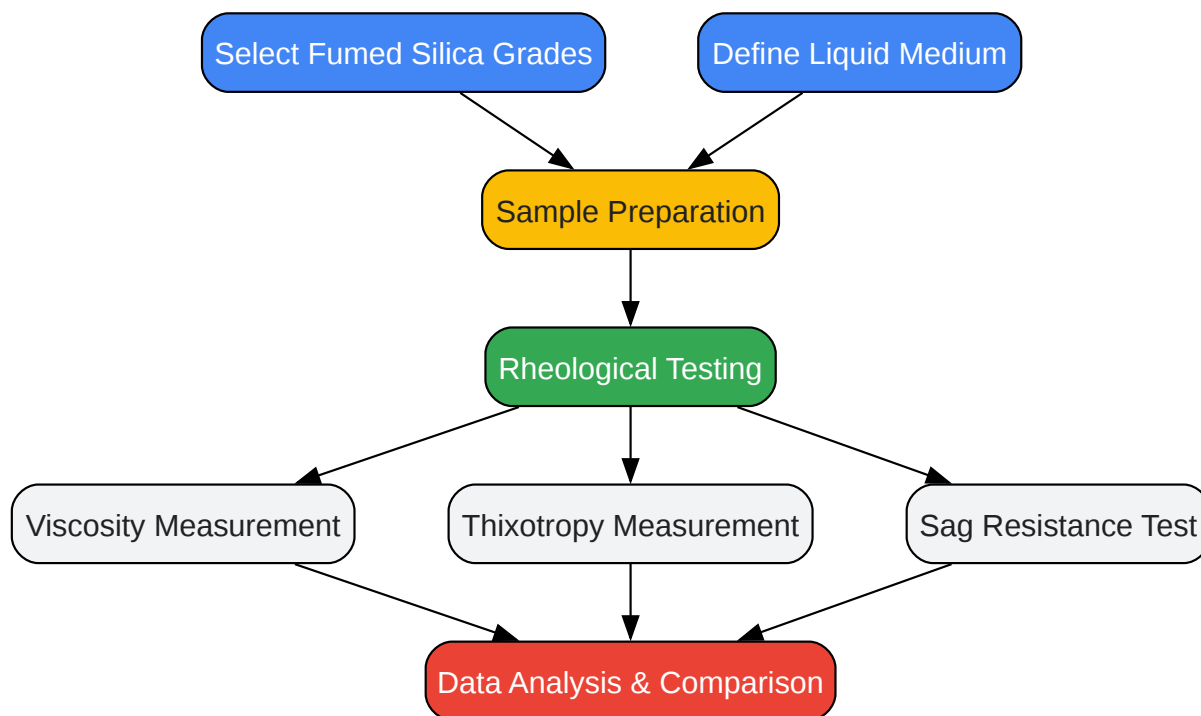
The interplay between the physicochemical properties of fumed **silica** and its impact on rheology can be visualized to better understand the selection process.



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Caption: Relationship between fumed **silica** properties and rheological performance.

The following diagram illustrates a typical experimental workflow for comparing different fumed **silica** grades.



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Caption: Experimental workflow for fumed **silica** comparison.

By understanding the fundamental properties of different commercial fumed **silicas** and employing rigorous, standardized testing protocols, researchers can confidently select and optimize the ideal rheology modifier for their specific formulation challenges. This systematic approach will lead to more robust and reliable product development in various scientific and industrial applications.

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